molecular formula C54H56N6O8 B13769971 Gossypolidenethiocarbamide

Gossypolidenethiocarbamide

Cat. No.: B13769971
M. Wt: 917.1 g/mol
InChI Key: OBWCETPUAGBWRH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of gossypolidenethiocarbamide involves several steps, starting with the extraction of gossypol from cottonseed. The gossypol is then subjected to a series of chemical reactions to introduce the thiocarbamide groups. The synthetic route typically involves the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Gossypolidenethiocarbamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Gossypolidenethiocarbamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of gossypolidenethiocarbamide involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins, which are involved in regulating cell death. By inhibiting these proteins, this compound promotes apoptosis, or programmed cell death, in cancer cells. This mechanism makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Gossypolidenethiocarbamide can be compared with other similar compounds, such as:

This compound is unique due to the presence of both gossypol and thiocarbamide functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C54H56N6O8

Molecular Weight

917.1 g/mol

IUPAC Name

4-[1-[7-[8-[N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-C-methylcarbonimidoyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]ethylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C54H56N6O8/c1-25(2)37-35-23-27(5)39(47(61)43(35)41(51(65)49(37)63)29(7)55-45-31(9)57(11)59(53(45)67)33-19-15-13-16-20-33)40-28(6)24-36-38(26(3)4)50(64)52(66)42(44(36)48(40)62)30(8)56-46-32(10)58(12)60(54(46)68)34-21-17-14-18-22-34/h13-26,61-66H,1-12H3

InChI Key

OBWCETPUAGBWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1C5=C(C6=C(C=C5C)C(=C(C(=C6C(=NC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)C)O)O)C(C)C)O)O

Origin of Product

United States

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